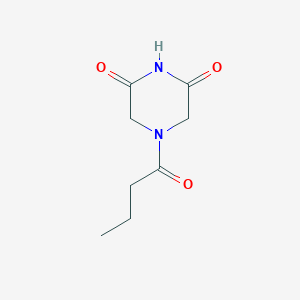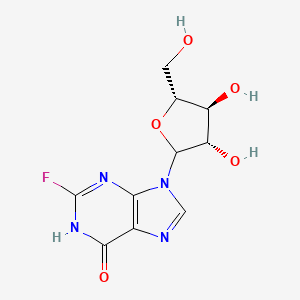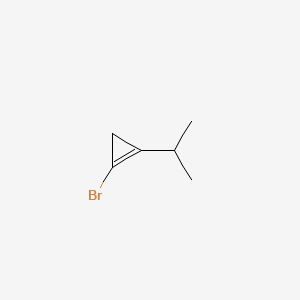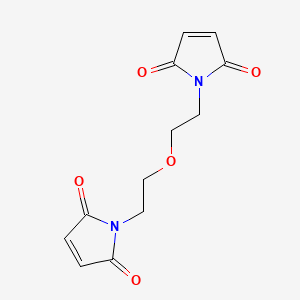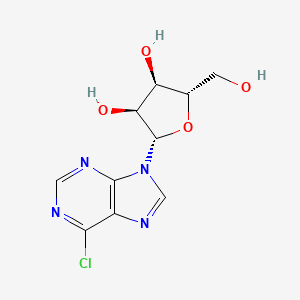
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE is a nucleoside analog that consists of a purine base (6-chloropurine) attached to a beta-L-ribofuranosyl sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE typically involves the glycosylation of 6-chloropurine with a protected ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the purine base to form the desired nucleoside.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribofuranosyl moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkyl derivatives.
Applications De Recherche Scientifique
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleoside metabolism.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleoside metabolism, leading to the inhibition of DNA and RNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-beta-L-Ribofuranosyladenine: Another nucleoside analog with a similar structure but different base.
6-Chloropurine riboside: Similar compound with a different sugar moiety.
9-beta-D-Ribofuranosyl-6-chloropurine: The D-isomer of the compound.
Uniqueness
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE is unique due to its specific beta-L-ribofuranosyl configuration, which can result in different biological activities compared to its D-isomer. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological systems.
Propriétés
Formule moléculaire |
C10H11ClN4O4 |
|---|---|
Poids moléculaire |
286.67 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m0/s1 |
Clé InChI |
XHRJGHCQQPETRH-DEGSGYPDSA-N |
SMILES isomérique |
C1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)




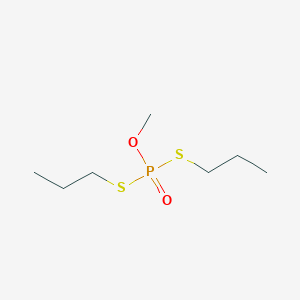
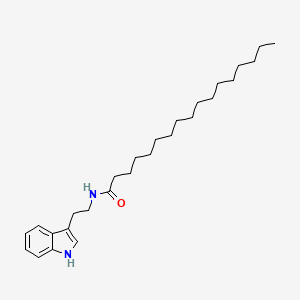

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
